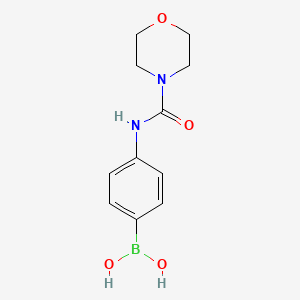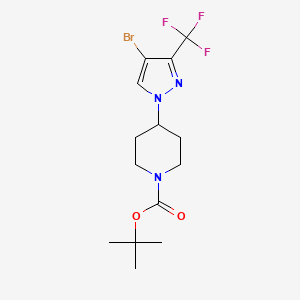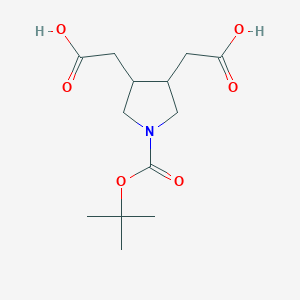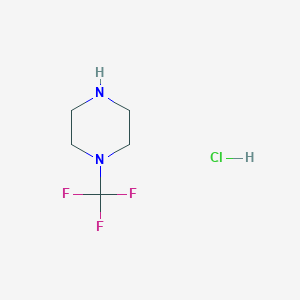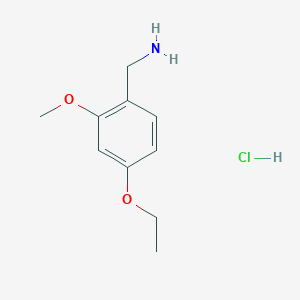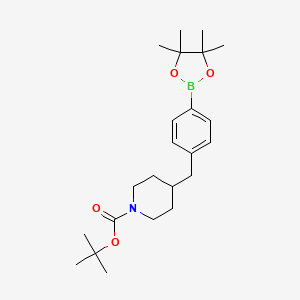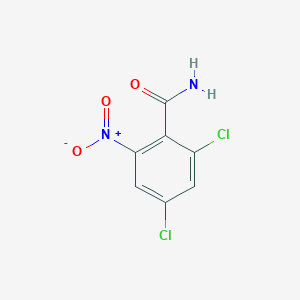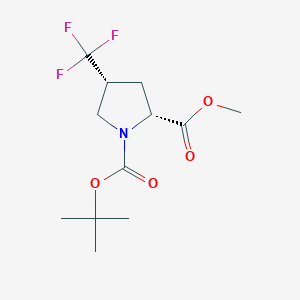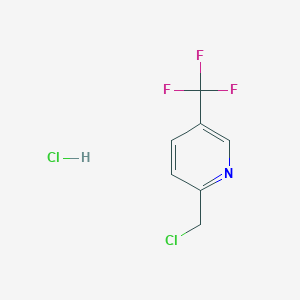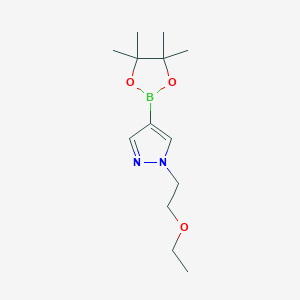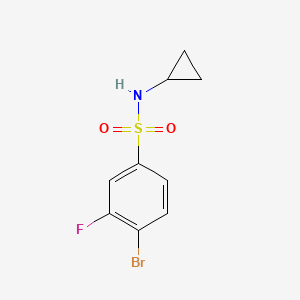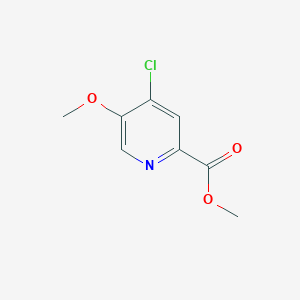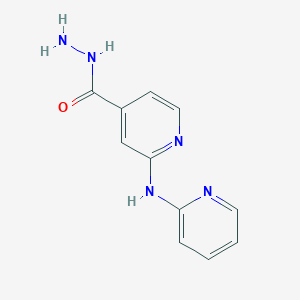
4-(5-Iodopyrimidin-2-yl)morpholine
Vue d'ensemble
Description
“4-(5-Iodopyrimidin-2-yl)morpholine” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of “4-(5-Iodopyrimidin-2-yl)morpholine” is C8H10IN3O . The InChI Key is provided in some resources, which can be used to look up the compound in chemical databases .Applications De Recherche Scientifique
DNA-Dependent Protein Kinase Inhibitors
4-(5-Iodopyrimidin-2-yl)morpholine derivatives have been investigated as potent inhibitors of DNA-dependent protein kinase (DNA-PK). These compounds exhibit promising activity in potentiating ionizing radiation-induced cytotoxicity in vitro, indicating potential applications in cancer therapy and radiobiology (Cano et al., 2010).
Synthesis of Novel Derivatives
The compound has also been utilized in the synthesis of novel derivatives like 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine. These derivatives have potential applications in developing new chemical entities with unique biological activities (Karimian & Karimian, 2017).
mTOR Kinase Inhibitors
Research has also explored the use of 4-(5-Iodopyrimidin-2-yl)morpholine derivatives in the discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. These inhibitors hold significant potential in cancer therapy, particularly in targeted drug development (Nowak et al., 2009).
Regioselective C-C and C-N Bonds Formation
The compound is involved in regioselective C-C and C-N bonds formation of N-protected indoles, leading to the creation of various bioactive compounds. This indicates its role in synthetic chemistry, particularly in the development of novel pharmacological agents (Li et al., 2011).
Interaction with Hydrazine Hydrate
Studies have also been conducted on the interaction of 4-(5-Iodopyrimidin-2-yl)morpholine derivatives with hydrazine hydrate. This research provides insights into the chemical properties and potential reactions of the compound, which could be important in various fields of chemical research (Chumachenko et al., 2014).
Antimicrobial Evaluation
Some derivatives of 4-(5-Iodopyrimidin-2-yl)morpholine have been evaluated for their antibacterial properties. This suggests potential applications in the development of new antimicrobial agents (Rahimizadeh et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, “4-(5-Bromopyrimidin-2-yl)morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
4-(5-iodopyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQHAQNJMZJCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Iodopyrimidin-2-yl)morpholine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

